molecular formula C11H13NO3 B8507640 [1-(4-Nitro-phenyl)-cyclobutyl]-methanol

[1-(4-Nitro-phenyl)-cyclobutyl]-methanol

Cat. No. B8507640
M. Wt: 207.23 g/mol
InChI Key: ZYACRFWOTRPAOA-UHFFFAOYSA-N
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Patent
US07129252B2

Procedure details

A mixture of 1-phenylcyclobutanecarboxylic acid (10) and acetic acid (20 ml) and H2SO4 (20 ml) and KNO3 (1.1 eq) was stirred at 0° C. for 20 min. The mixture was warmed to RT and stirred overnight. The mixture was poured on ice and stirred until all ice melted. The precipitate was filtered and used for next step without further purification. The above product (5 g) was dissolved into THF and stirred at 0° C., NaBH4 (3 eq) was added slowly to the reaction followed by slowly addition of BF3.Et2O (3 eq). The reaction was stirred at RT overnight and quenched with 1 N NaOH slowly until bubble ceased. The solution was extracted with EtOAc and washed with H2O followed by brine, dried over Na2SO4 and evaporated. The residue was purified by column chromatography to give [(4-nitrophenyl)cyclobutyl]methane-1-ol as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:11]([OH:13])=O)[CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.OS(O)(=O)=O.[N+:19]([O-])([O-:21])=[O:20].[K+].[BH4-].[Na+].B(F)(F)F.CCOCC>C(O)(=O)C>[N+:19]([C:4]1[CH:5]=[CH:6][C:1]([C:7]2([CH2:11][OH:13])[CH2:10][CH2:9][CH2:8]2)=[CH:2][CH:3]=1)([O-:21])=[O:20] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCC1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured on ice
STIRRING
Type
STIRRING
Details
stirred until all ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
used for next step without further purification
DISSOLUTION
Type
DISSOLUTION
Details
The above product (5 g) was dissolved into THF
STIRRING
Type
STIRRING
Details
stirred at 0° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with 1 N NaOH slowly
CUSTOM
Type
CUSTOM
Details
until bubble
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.